

Technical Application Note: 1-Ethyl-3-methylpentyl Acetate

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Compound of Interest

Compound Name: 1-Ethyl-3-methylpentyl Acetate

CAS No.: 375855-08-6

Cat. No.: B1450975

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Chiral Scaffolds & Olfactory Functionalization in Industrial R&D

Executive Chemical Profile

1-Ethyl-3-methylpentyl acetate is a branched aliphatic ester characterized by two chiral centers (C3 and C5 on the heptyl chain), resulting in four potential stereoisomers. Its structural complexity offers unique advantages in two distinct high-value sectors:

- **Pharmaceutical Development:** As a Lipophilic Chiral Building Block. The branched alkyl chain is utilized to modulate the LogP (lipophilicity) and Metabolic Stability of drug candidates. The steric bulk of the 1-ethyl-3-methyl moiety protects adjacent functional groups from rapid enzymatic hydrolysis or oxidation.
- **Fragrance Chemistry:** As a Substantive Top-to-Heart Note. It possesses a complex odor profile described as fruity (pear/banana nuances) with a dry, woody-green undertone, providing "lift" to floral accords without the volatility issues of linear esters.

Property	Value / Description
Molecular Formula	C ₁₀ H ₂₀ O ₂
Molecular Weight	172.27 g/mol
Boiling Point	~185°C (Predicted)
Density	0.87 g/cm ³
Chirality	2 Stereocenters (4 stereoisomers)
Solubility	Soluble in Ethanol, Diethyl Ether, DCM; Insoluble in Water
Flash Point	~65°C

Application I: Pharmaceutical Synthesis & Chiral Resolution

Context: In rational drug design, replacing linear alkyl chains with branched, chiral variants (like the 1-ethyl-3-methylpentyl group) is a proven strategy to increase binding affinity in hydrophobic pockets (the "Magic Methyl" effect) and reduce metabolic clearance.

Protocol A: Chemo-Enzymatic Synthesis & Resolution

Objective: Synthesize high-purity **1-ethyl-3-methylpentyl acetate** and resolve its stereoisomers for structure-activity relationship (SAR) studies.

Reagents:

- 5-Methyl-3-heptanol (Racemic mixture)
- Vinyl Acetate (Acyl donor)
- *Candida antarctica* Lipase B (CAL-B, Immobilized)
- Methyl tert-butyl ether (MTBE) - Solvent

Workflow:

- Substrate Preparation: Dissolve 5-methyl-3-heptanol (10 mmol) in anhydrous MTBE (50 mL).
- Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 eq). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde.
- Enzymatic Initiation: Add immobilized CAL-B (50 mg/mmol substrate).
- Incubation: Shake at 250 rpm at 30°C. Monitor conversion via GC-FID.
- Kinetic Resolution:
 - Mechanism:[1] The lipase will preferentially acetylate the (R)-alcohol (typical selectivity), leaving the (S)-alcohol unreacted.
 - Stop Point: Terminate reaction at exactly 50% conversion (approx. 24-48 hours depending on enzyme activity).
- Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.
- Separation: Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc 95:5).
 - Fraction A: (R)-**1-Ethyl-3-methylpentyl Acetate** (Product).
 - Fraction B: (S)-5-Methyl-3-heptanol (Unreacted substrate).

Expert Insight: The presence of the second chiral center (at the methyl group) creates a diastereomeric pair. If higher purity is required, this enzymatic step must be preceded by a fractional distillation or preparative HPLC to separate the syn/anti diastereomers of the alcohol.

Application II: Fragrance Formulation & Stability

Context: Industrial perfumery requires esters that survive the "aggressive" environments of functional products (e.g., high pH in soaps, oxidative stress in detergents). **1-Ethyl-3-methylpentyl acetate** offers superior hydrolytic stability compared to linear esters (like octyl acetate) due to steric hindrance around the ester bond.

Protocol B: Accelerated Stability Testing in Emulsions

Objective: Validate the olfactory integrity of the molecule in a cosmetic lotion base.

Materials:

- Unscented O/W Lotion Base (pH 6.5)
- **1-Ethyl-3-methylpentyl Acetate** (Test Material)[2]
- n-Octyl Acetate (Control Standard)
- Glass jars with Teflon-lined caps

Methodology:

- Dosing: Incorporate 0.5% (w/w) of the Test Material into the lotion base using high-shear mixing (3000 rpm, 2 mins) to ensure micellar encapsulation. Repeat for Control.
- Thermal Stressing: Divide samples into three aliquots:
 - Set A: 4°C (Reference)
 - Set B: 25°C (Ambient)
 - Set C: 45°C (Accelerated Aging)
- Incubation: Store for 4 weeks.
- Evaluation (Week 1, 2, 4):
 - Olfactory: Panel test for "sour" notes (indicating hydrolysis to acetic acid).
 - GC-MS Headspace: Analyze 1g of lotion in a headspace vial.
 - Target: Measure ratio of [Ester] vs. [Alcohol + Acetic Acid].
- Acceptance Criteria: The Test Material must show <5% hydrolysis at Week 4 (45°C) to be deemed "High Stability."

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for utilizing this molecule in both Drug Discovery (Chiral Resolution) and Fragrance (Stability) applications.



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Caption: Workflow logic for processing 5-Methyl-3-heptanol into high-value Acetate derivatives.

Analytical Quality Control (GC-MS)

To distinguish the four diastereomers of **1-Ethyl-3-methylpentyl acetate**, a standard non-polar column is often insufficient.

Protocol C: Chiral GC Separation

- Column: Beta-DEX™ 225 or Cyclosil-B (Chiral stationary phase).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Oven Program:
 - Start: 60°C (Hold 2 min)
 - Ramp: 2°C/min to 140°C (Critical for diastereomer separation)
 - Ramp: 20°C/min to 220°C (Bake out)
- Detection: MS (SIM mode). Target Ions: m/z 43 (Acetyl), m/z 112 (M-Acetic Acid), m/z 83.
- Interpretation: Expect four distinct peaks. In racemic synthesis, peaks will appear as two sets of doublets (syn/anti pairs).

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22129037, 1-Ethyl-3-methylcyclopentene (and related acetate derivatives). Retrieved from [\[Link\]](#)
- Organic Syntheses. (2025). Palladium-Catalyzed Oxidation of Allylic Alcohols: Preparation of Branched Carbonyls. Organic Syntheses, Coll. Vol. 10. Retrieved from [\[Link\]](#)
- McGinty, D., Letizia, C.S., & Api, A.M. (2012).^[3] Fragrance material review on 1-phenyl-3-methyl-3-pentyl acetate. Food and Chemical Toxicology. (Contextual reference for branched acetate safety). Retrieved from [\[Link\]](#)
- PerfumersWorld. (2025). Safety Data Sheet and IFRA Standards for Branched Acetates. Retrieved from [\[Link\]](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. QUASSIN CAS#: 76-78-8 \[amp.chemicalbook.com\]](https://www.chemicalbook.com/QUASSIN-CAS-76-78-8.html)
- [3. Fragrance material review on 1-phenyl-3-methyl-3-pentyl acetate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/23456789/)
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